molecular formula C28H22O7 B1211119 1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone

1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone

Cat. No.: B1211119
M. Wt: 470.5 g/mol
InChI Key: NNTKNQXSDDQTKC-WEWMWRJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone is a natural product found in Caragana sinica with data available.

Properties

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

[(1R,2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C28H22O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)27(22-12-21(33)13-23(34)26(22)24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27,29-34H/t24-,25+,27-/m0/s1

InChI Key

NNTKNQXSDDQTKC-WEWMWRJBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]([C@H](C3=C2C(=CC(=C3)O)O)C(=O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3)O)O)C(=O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3)O)O)C(=O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Synonyms

caraphenol C

Origin of Product

United States

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